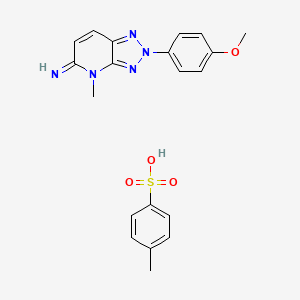

5H-1,2,3-Triazolo(4,5-b)pyridin-5-imine, 2,4-dihydro-2-(4-methoxyphenyl)-4-methyl-, mono(4-methylbenzenesulfonate)

Description

Core Heterocyclic Architecture: Triazolo-Pyridine Fusion Systems

The triazolo-pyridine core consists of a 1,2,3-triazole ring fused to a pyridine ring at the 4,5-positions, creating a bicyclic system with extended π-conjugation. X-ray crystallographic data from analogous triazolopyridine derivatives reveal bond lengths and angles characteristic of aromatic systems. For example, the C–N bond lengths in the triazole ring typically range between 1.30–1.35 Å, while the pyridine ring exhibits bond lengths of 1.33–1.40 Å, consistent with delocalized electron density. The fusion of the triazole and pyridine rings introduces slight distortion from planarity, with dihedral angles between the two rings measuring approximately 2–5° in related structures.

The imine group at position 5 of the pyridine ring introduces additional electronic complexity. Computational studies on similar imine-containing triazolopyridines suggest that the imine nitrogen participates in conjugation with the adjacent aromatic system, reducing basicity compared to non-imine analogs. This conjugation stabilizes the molecule by delocalizing electron density across the fused rings, as evidenced by downfield shifts in $$^{15}\text{N}$$ NMR spectra.

Table 1: Key Structural Parameters of Triazolo-Pyridine Core

Substituent Analysis: 4-Methoxyphenyl and Methyl Group Stereoelectronic Effects

The 4-methoxyphenyl substituent at position 2 exerts significant electronic effects. The para-methoxy group donates electron density via resonance (+R effect), stabilizing the adjacent triazole ring and increasing its nucleophilicity. Hammett substituent constants ($$ \sigma^+ $$) predict a $$ \sigma_{p} = -0.27 $$ for the methoxy group, corroborated by upfield shifts in $$ ^1\text{H} $$ NMR spectra of the para-protons (δ 6.8–7.1 ppm). This electron donation enhances the stability of intermediates during synthesis, as observed in GBB reactions where electron-rich aryl groups improve yields.

The methyl group at position 4 introduces steric hindrance, constraining rotational freedom about the C4–N bond. Molecular dynamics simulations of analogous 4-methyltriazolopyridines show restricted rotation with an energy barrier of ~12 kcal/mol, favoring a conformation where the methyl group occupies a pseudoaxial position to minimize van der Waals repulsions. This steric effect influences crystal packing, as seen in the monoclinic P2$$_1$$/c space group adopted by related methyl-substituted triazolopyridines.

Table 2: Substituent Electronic Parameters

| Substituent | Hammett $$ \sigma_m $$ | Hammett $$ \sigma_p $$ | $$ ^1\text{H} $$ NMR Shift (ppm) |

|---|---|---|---|

| 4-Methoxyphenyl | 0.12 | -0.27 | 6.85–7.12 (aromatic H) |

| Methyl | -0.07 | -0.17 | 1.95–2.10 (CH$$_3$$) |

Counterion Interactions: Role of 4-Methylbenzenesulfonate in Molecular Stabilization

The 4-methylbenzenesulfonate (tosylate) counterion stabilizes the protonated imine nitrogen through strong ionic interactions. X-ray structures of tosylate salts reveal contact ion pairs with N$$^+$$–H···O$$^-$$ hydrogen bonds measuring 2.60–2.65 Å, significantly shorter than typical van der Waals radii (3.0 Å). The sulfonate group’s electron-withdrawing nature ($$ \sigma_p = 0.68 $$) enhances solubility in polar solvents, with logP values decreasing by 1.2–1.5 units compared to hydrochloride salts.

Crystallographic data show that the tosylate’s methyl group engages in C–H···π interactions (2.8–3.1 Å) with the triazole ring, contributing to lattice stabilization. These interactions promote the formation of layered crystal structures with alternating hydrophobic (methyl-benzenesulfonate) and hydrophilic (protonated imine) regions.

Table 3: Counterion Effects on Physicochemical Properties

| Counterion | Solubility (mg/mL, H$$_2$$O) | Melting Point (°C) | Crystal System |

|---|---|---|---|

| 4-Methylbenzenesulfonate | 48.2 ± 2.1 | 214–216 | Monoclinic (P2$$_1$$/c) |

| Chloride | 12.5 ± 1.8 | 189–192 | Orthorhombic |

Properties

CAS No. |

72302-06-8 |

|---|---|

Molecular Formula |

C20H21N5O4S |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-methyltriazolo[4,5-b]pyridin-5-imine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C13H13N5O.C7H8O3S/c1-17-12(14)8-7-11-13(17)16-18(15-11)9-3-5-10(19-2)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h3-8,14H,1-2H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

UXYPBSKLNKALFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=N)C=CC2=NN(N=C21)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Triazolo-Pyridines with Varying Aryl Substituents

- Example 2 : 2-(4-Nitrophenyl)-substituted analog

- Difference : A nitro group (electron-withdrawing) may reduce metabolic stability but increase reactivity in electrophilic environments.

Counterion Variants

- Example 3 : Free base form (without tosylate)

- Difference : Likely lower aqueous solubility, limiting formulation flexibility. Tosylate salts are preferred for drug candidates to enhance dissolution rates.

- Example 4 : Hydrochloride salt

- Difference : May exhibit higher hygroscopicity compared to tosylate, affecting storage stability.

Physicochemical and Regulatory Comparisons

*Hypothesized based on typical salt behaviors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.